![molecular formula C15H11FN4O2 B2691791 1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326874-10-5](/img/structure/B2691791.png)
1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring via a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The starting materials could include an azide and an alkyne, which react under certain conditions to form the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The triazole ring is generally stable and unreactive under normal conditions, but could potentially be modified under certain conditions .Scientific Research Applications
Antimicrobial Activities
1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been studied for their antimicrobial properties. Bayrak et al. (2009) synthesized various 1,2,4-triazoles and evaluated their antimicrobial activities, noting that the compounds exhibited good to moderate activity (Bayrak et al., 2009).
Luminescence and Sensitization
Park et al. (2014) explored the use of triarylboron-functionalized dipicolinic acids, which include triazole derivatives, in the selective sensitization of Eu(III) and Tb(III) emissions. These compounds were found to have high quantum efficiency and could be significant in luminescence applications (Park et al., 2014).
Fluoroionophore Development
Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl fluoroionophore using a triazole linker. This fluoroionophore serves as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (Maity & Govindaraju, 2010).
Fluorescent Dyes
Wrona-Piotrowicz et al. (2022) synthesized compounds containing a pyrazoolympicene backbone, which includes triazole derivatives. These compounds exhibited bright fluorescence in solutions, suggesting potential applications in fluorescent dyes (Wrona-Piotrowicz et al., 2022).
Coordination Polymers
Wang et al. (2016) used a triazole group in the construction of coordination polymers for improved catalytic activity and photoluminescence properties. Such applications are crucial in material science and catalysis (Wang et al., 2016).
Applications in Synthesis and Catalysis
Safronov et al. (2020) synthesized 2-aryl-1,2,3-triazol-4-carboxylic acids, demonstrating their bright blue fluorescence and sensitivity to pH changes. These compounds have potential applications as sensors in biological research (Safronov et al., 2020).
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-5-6-10(8-11(9)16)20-14(12-4-2-3-7-17-12)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEJNBHCCYJELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid |
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